Technical Whitepaper: 1,3-Dibromo-5-(methylthio)benzene – A Strategic Thioether Scaffold
Technical Whitepaper: 1,3-Dibromo-5-(methylthio)benzene – A Strategic Thioether Scaffold
Topic: 1,3-Dibromo-5-(methylthio)benzene CAS Number: 141938-37-6[1][2]
Executive Summary
1,3-Dibromo-5-(methylthio)benzene (CAS 141938-37-6) represents a high-value "bifunctional" intermediate in medicinal chemistry and materials science. Unlike simple aryl halides, this compound possesses two orthogonal reactivity axes: the electrophilic carbon-bromine bonds (susceptible to metal-catalyzed cross-coupling) and the nucleophilic sulfur center (tunable via oxidation states). This guide provides a comprehensive technical analysis of its synthesis, handling, and application in developing complex heterocyclic architectures.
Part 1: Chemical Identity & Physiochemical Profile
This section consolidates the core metric data required for experimental planning.
Datasheet: 1,3-Dibromo-5-(methylthio)benzene[1][2]
| Property | Specification |
| CAS Number | 141938-37-6 |
| IUPAC Name | 1,3-Dibromo-5-(methylsulfanyl)benzene |
| Molecular Formula | C₇H₆Br₂S |
| Molecular Weight | 281.99 g/mol |
| Appearance | Off-white to pale yellow solid / low-melting crystalline mass |
| Solubility | High: DCM, THF, Toluene, EtOAc; Low: Water, Hexanes |
| LogP (Predicted) | ~4.14 (High lipophilicity) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Structural Integrity & NMR Signature
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¹H NMR (400 MHz, CDCl₃): Characterized by a singlet at ~2.50 ppm (3H, -SMe) and aromatic signals in a 2:1 ratio (typically a doublet/triplet pattern or two singlets depending on resolution, centered around 7.3–7.5 ppm) indicating C₂ᵥ symmetry.
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¹³C NMR: Distinct signal for the thiomethyl carbon (~15 ppm) and the ipso-carbon attached to sulfur (~142 ppm).
Part 2: Synthetic Architecture (The "Expertise" Pillar)
While nucleophilic aromatic substitution (
The Superior Protocol: Cryogenic Lithiation For research-grade purity, the Halogen-Lithium Exchange route is the authoritative standard. It guarantees mono-substitution by leveraging the kinetic control of n-butyllithium at low temperatures.
Experimental Protocol: Mono-Thiolation of 1,3,5-Tribromobenzene
Objective: Selective synthesis of 1,3-dibromo-5-(methylthio)benzene.
Reagents:
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1,3,5-Tribromobenzene (1.0 eq)
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n-Butyllithium (1.05 eq, 2.5M in hexanes)
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Dimethyl Disulfide (MeSSMe) (1.2 eq)
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Diethyl Ether (Et₂O) or THF (Anhydrous)
Workflow:
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Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Solvation: Dissolve 1,3,5-tribromobenzene (10 mmol) in anhydrous Et₂O (50 mL). Cool the system to -78°C using a dry ice/acetone bath.
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Lithiation (The Critical Step): Add n-BuLi dropwise over 20 minutes.
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Mechanism:[3][4] The bromine-lithium exchange generates the intermediate 3,5-dibromophenyllithium.
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Observation: A color change (often to yellow/orange) indicates the formation of the aryl lithium species.
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Timing: Stir for 30 minutes at -78°C. Do not allow to warm, or "scrambling" (disproportionation) of the lithiated species may occur.
-
-
Quench: Add Dimethyl Disulfide (MeSSMe) dropwise. The electrophilic sulfur reacts with the nucleophilic aryl carbon.
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Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated NH₄Cl (aq). Extract with EtOAc, dry over MgSO₄, and concentrate.
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Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting material but more polar than the disulfide byproduct.
Visualization: Synthesis Logic Flow
Figure 1: Kinetic control pathway for the selective synthesis of the target thioether, avoiding over-substitution common in S_NAr routes.
Part 3: Reactivity & Functionalization
This compound is a "linchpin" scaffold. The bromine atoms allow for carbon-carbon bond formation, while the sulfur atom serves as a redox switch.
The C-Br Axis: Cross-Coupling
The two bromine atoms are chemically equivalent.
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form terphenyl derivatives.
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Selectivity: Mono-coupling is difficult due to symmetry; usually employed to introduce two identical aryl groups.
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Buchwald-Hartwig Amination: Introduces nitrogen heterocycles, crucial for kinase inhibitor synthesis.
The Sulfur Axis: Redox Tuning
The methylthio group (-SMe) is electron-donating but can be transformed into strong electron-withdrawing groups.
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Oxidation to Sulfoxide (-SOMe): Using 1.0 eq m-CPBA or NaIO₄. Chiral sulfoxides are potent auxiliaries.
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Oxidation to Sulfone (-SO₂Me): Using excess oxidant. The sulfone group activates the aromatic ring for nucleophilic substitution at the other positions (if Br is removed).
Visualization: Divergent Application Pathways
Figure 2: The divergent reactivity profile allows researchers to selectively modify the halogen or the sulfur moiety.
Part 4: Handling, Stability & Safety (Trustworthiness)
Safety Protocols
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Stench Warning: Like most low-molecular-weight organosulfur compounds, the precursor (Dimethyl Disulfide) and the product can have a disagreeable odor.[5] All reactions must be performed in a well-ventilated fume hood.
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Reagent Hazards: n-Butyllithium is pyrophoric. Standard inert atmosphere techniques (Schlenk line) are mandatory.
Stability
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Oxidation Sensitivity: The thioether is prone to slow oxidation if exposed to air over months. Store under argon.
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Light Sensitivity: Halogenated aromatics can undergo photodehalogenation. Store in amber vials.
References
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National Institutes of Health (NIH) - PubChem. (n.d.). Benzene, 1,3-bis(methylthio)- (Analogous Reactivity Data). Retrieved from [Link][6]
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Organic Chemistry Portal. (2004). Oxidation of Thiols to Disulfides using 1,3-Dibromo-5,5-Dimethylhydantoin. Synthesis, 2004, 2959-2961.[7] Retrieved from [Link]
Sources
- 1. 1,3-dibromo-5-(methylthio)benzene | 141938-37-6 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. youtube.com [youtube.com]
- 4. How to synthesis Sodium thiomethoxide_Chemicalbook [chemicalbook.com]
- 5. Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzene, 1,3-bis(methylthio)- | C8H10S2 | CID 137576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions [organic-chemistry.org]
